molecular formula C29H28FN3O5S B14948241 ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Katalognummer: B14948241
Molekulargewicht: 549.6 g/mol
InChI-Schlüssel: JEQWHBVLXSNXOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a thiazine ring, a fluorophenethyl group, and a methoxyanilino carbonyl group.

Vorbereitungsmethoden

The synthesis of ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps:

    Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.

    Introduction of the Fluorophenethyl Group: This step involves the substitution reaction where the fluorophenethyl group is introduced to the thiazine ring.

    Attachment of the Methoxyanilino Carbonyl Group: This step involves the coupling of the methoxyanilino carbonyl group to the thiazine ring.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Analyse Chemischer Reaktionen

ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE undergoes various chemical reactions:

Wissenschaftliche Forschungsanwendungen

ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can be compared with other similar compounds such as:

    ETHYL 4-(3-(3-(TRIFLUOROMETHYL)PHENYL)UREIDO)BENZOATE: This compound has a trifluoromethyl group instead of a fluorophenethyl group.

    ETHYL 4-(3-(2-CHLORO-4-METHOXYPHENYL)UREIDO)BENZOATE: This compound has a chloro-methoxyphenyl group instead of a fluorophenethyl group.

    ETHYL 4-(3-(4-ACETAMIDOPHENYL)UREIDO)BENZOATE: This compound has an acetamidophenyl group instead of a fluorophenethyl group.

Eigenschaften

Molekularformel

C29H28FN3O5S

Molekulargewicht

549.6 g/mol

IUPAC-Name

ethyl 4-[[3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-8-10-22(11-9-20)32-29-33(17-16-19-6-4-5-7-24(19)30)26(34)18-25(39-29)27(35)31-21-12-14-23(37-2)15-13-21/h4-15,25H,3,16-18H2,1-2H3,(H,31,35)

InChI-Schlüssel

JEQWHBVLXSNXOD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)CCC4=CC=CC=C4F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.